tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a formyl group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The 6-chloroindole is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl 6-chloroindole-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-chloro-3-carboxy-1H-indole-1-carboxylate.
Reduction: 6-chloro-3-hydroxymethyl-1H-indole-1-carboxylate.
Substitution: 6-substituted-3-formyl-1H-indole-1-carboxylate derivatives.
Scientific Research Applications
tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with multiple molecular targets, including enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 5-chloro-1H-indole-1-carboxylate
- tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of both a chloro and formyl group on the indole ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
tert-butyl 6-chloro-3-formylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLUPJYNPWVAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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